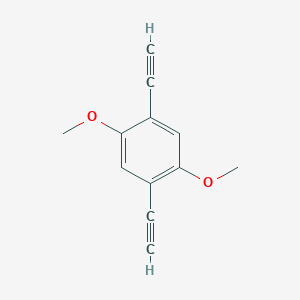![molecular formula C15H18N2O3 B186923 2-Cyclohexen-1-one, 5,5-dimethyl-2-nitro-3-[(phenylmethyl)amino]- CAS No. 89229-80-1](/img/structure/B186923.png)
2-Cyclohexen-1-one, 5,5-dimethyl-2-nitro-3-[(phenylmethyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclohexen-1-one, 5,5-dimethyl-2-nitro-3-[(phenylmethyl)amino-] is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. This compound is also known as DMNPAA and is a yellow crystalline powder. It is a nitro compound that has a phenylmethylamino group attached to the cyclohexenone ring. DMNPAA has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The mechanism of action of DMNPAA is not fully understood. However, it is believed that DMNPAA acts as an electron acceptor, which can lead to the formation of free radicals. Free radicals can cause oxidative damage to cells and tissues, which can lead to various diseases. DMNPAA has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, which can improve cognitive function.
生化学的および生理学的効果
DMNPAA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMNPAA can inhibit the growth of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. DMNPAA has also been shown to inhibit the activity of acetylcholinesterase, which can improve cognitive function. In vivo studies have shown that DMNPAA can improve memory and learning in animal models. DMNPAA has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
DMNPAA has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. DMNPAA has been extensively studied, and its mechanism of action and physiological effects are well understood. DMNPAA can be used as a reagent in various organic chemistry reactions and as a fluorescent probe for the detection of proteins and nucleic acids. However, there are also some limitations to using DMNPAA in lab experiments. DMNPAA is a nitro compound, which can be explosive and hazardous. DMNPAA can also be toxic to cells and tissues at high concentrations.
将来の方向性
There are several future directions for the study of DMNPAA. One direction is to study the potential use of DMNPAA as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Another direction is to study the mechanism of action of DMNPAA in more detail to better understand its biochemical and physiological effects. Additionally, DMNPAA can be modified to create new compounds with potentially improved properties and applications. Finally, more research is needed to understand the potential toxic effects of DMNPAA on cells and tissues and to develop safety guidelines for its use in lab experiments.
合成法
DMNPAA can be synthesized using various methods. One of the most commonly used methods is the reaction of 5,5-dimethyl-3-(phenylmethyl)-2-cyclohexen-1-one with nitric acid and sulfuric acid. The reaction yields DMNPAA as a yellow crystalline powder. Other methods include the reaction of 5,5-dimethyl-2-cyclohexen-1-one with phenylmethylamine and nitrosonium tetrafluoroborate, and the reaction of 5,5-dimethyl-2-cyclohexen-1-one with nitric acid and phenylmethylamine.
科学的研究の応用
DMNPAA has been extensively studied for its potential applications in various fields, including organic chemistry, biochemistry, and pharmacology. DMNPAA has been used as a reagent in organic chemistry reactions, such as the synthesis of pyridine derivatives. In biochemistry, DMNPAA has been used to study the mechanism of action of enzymes and proteins. DMNPAA has also been studied for its potential use as a fluorescent probe for the detection of proteins and nucleic acids. In pharmacology, DMNPAA has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
特性
CAS番号 |
89229-80-1 |
|---|---|
製品名 |
2-Cyclohexen-1-one, 5,5-dimethyl-2-nitro-3-[(phenylmethyl)amino]- |
分子式 |
C15H18N2O3 |
分子量 |
274.31 g/mol |
IUPAC名 |
3-(benzylamino)-5,5-dimethyl-2-nitrocyclohex-2-en-1-one |
InChI |
InChI=1S/C15H18N2O3/c1-15(2)8-12(14(17(19)20)13(18)9-15)16-10-11-6-4-3-5-7-11/h3-7,16H,8-10H2,1-2H3 |
InChIキー |
NMUNUXWEETXHMX-UHFFFAOYSA-N |
SMILES |
CC1(CC(=C(C(=O)C1)[N+](=O)[O-])NCC2=CC=CC=C2)C |
正規SMILES |
CC1(CC(=C(C(=O)C1)[N+](=O)[O-])NCC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole](/img/structure/B186840.png)

![2-[(4-Nitrophenyl)ethynyl]aniline](/img/structure/B186844.png)

![3-Amino-4H-thieno[3,4-c]chromen-4-one](/img/structure/B186848.png)
![2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B186849.png)
![1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B186850.png)






